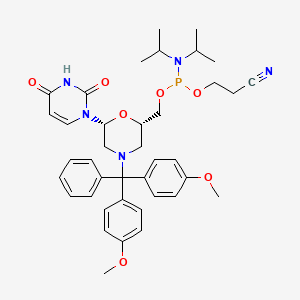

N-DMTr-morpholino-U-5'-O-phosphoramidite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-DMTr-morpholino-U-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. It is a phosphoramidite monomer that plays a crucial role in the field of nucleic acid chemistry, particularly in the synthesis of modified nucleic acids .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-DMTr-morpholino-U-5’-O-phosphoramidite involves the protection of the nucleoside with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl positionThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods

Industrial production of N-DMTr-morpholino-U-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

化学反应分析

Types of Reactions

N-DMTr-morpholino-U-5’-O-phosphoramidite undergoes several types of chemical reactions, including:

Oxidation: The phosphite triester group can be oxidized to a phosphate triester.

Substitution: The DMTr group can be removed under acidic conditions to expose the hydroxyl group for further reactions

Common Reagents and Conditions

Oxidation: Iodine in the presence of water and pyridine is commonly used.

Substitution: Trichloroacetic acid in dichloromethane is used to remove the DMTr group

Major Products

The major products formed from these reactions include the fully deprotected nucleoside and the corresponding phosphate triester .

科学研究应用

Therapeutic Oligonucleotide Design

Overview : The primary application of N-Dimethoxytrityl-morpholino-uridine-5'-O-phosphoramidite is in the synthesis of morpholino oligomers. These oligomers are designed to bind to specific RNA targets, modulating gene expression through mechanisms such as splice modulation and translation inhibition.

Key Features :

- Nuclease Resistance : The morpholino backbone enhances stability against enzymatic degradation, which is crucial for therapeutic efficacy.

- Gene Modulation : Morpholino oligomers can effectively alter splicing patterns of pre-mRNA, facilitating the production of functional proteins from non-functional mRNA transcripts.

Gene Expression Modulation

Mechanisms : The incorporation of N-Dimethoxytrityl-morpholino-uridine-5'-O-phosphoramidite into oligonucleotides allows for:

- Splice Modulation : Morpholino oligomers can be designed to bind to splice sites in pre-mRNA, influencing the splicing process and ultimately affecting protein output.

- Translation Inhibition : By binding to mRNA, these compounds can prevent ribosomal access and inhibit protein synthesis.

Interaction Studies

Binding Affinity and Specificity : Research involving N-Dimethoxytrityl-morpholino-uridine-5'-O-phosphoramidite often focuses on its interaction with target RNA sequences. Techniques employed include:

- Fluorescence Resonance Energy Transfer (FRET) : Used to study binding interactions in real-time.

- Surface Plasmon Resonance (SPR) : Allows for the measurement of binding kinetics and affinities between the morpholino oligomers and their RNA targets.

Comparative Analysis with Other Oligonucleotide Modifications

The following table summarizes the unique features and applications of N-Dimethoxytrityl-morpholino-uridine-5'-O-phosphoramidite compared to other oligonucleotide modifications:

| Compound Type | Backbone Type | Stability Against Nucleases | Common Applications |

|---|---|---|---|

| N-Dimethoxytrityl-Morpholino | Morpholino | High | Therapeutic oligonucleotides, splice modulation |

| 2'-O-Methyl RNA | RNA | Moderate | Therapeutic applications |

| Locked Nucleic Acids | Modified ribonucleotides | High | Research settings, enhanced binding |

Case Studies

- Therapeutic Applications in Duchenne Muscular Dystrophy (DMD) :

- Antiviral Strategies :

- Cancer Research :

作用机制

N-DMTr-morpholino-U-5’-O-phosphoramidite exerts its effects by participating in the synthesis of oligonucleotides. The compound acts as a building block, allowing the sequential addition of nucleotides to form a desired sequence. The DMTr group protects the 5’-hydroxyl group during the synthesis, preventing unwanted side reactions. The morpholino group enhances the stability and binding affinity of the resulting oligonucleotide .

相似化合物的比较

Similar Compounds

- N-DMTr-morpholino-G-5’-O-phosphoramidite

- N-DMTr-morpholino-C-5’-O-phosphoramidite

- N-DMTr-morpholino-A-5’-O-phosphoramidite

Uniqueness

N-DMTr-morpholino-U-5’-O-phosphoramidite is unique due to the presence of the morpholino group, which provides enhanced stability and binding affinity compared to traditional nucleoside phosphoramidites. This makes it particularly useful in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications .

生物活性

N-DMTr-morpholino-U-5'-O-phosphoramidite is a specialized phosphoramidite compound that plays a crucial role in the synthesis of morpholino oligomers, which are widely used in therapeutic applications, particularly for gene modulation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound features a morpholino backbone known for its enhanced stability against nucleases, making it suitable for therapeutic applications. The N-Dimethoxytrityl (N-DMTr) group serves as a protective moiety that can be removed during oligonucleotide synthesis, allowing for further functionalization. The incorporation of uridine into the oligonucleotide sequences is critical for various biological functions, including modulation of gene expression and splicing processes.

The biological activity of this compound is primarily attributed to its incorporation into morpholino oligomers, which can bind specifically to RNA targets. This binding can modulate gene expression through several mechanisms:

- Splice Modulation : Morpholino oligomers can alter splicing patterns of pre-mRNA, leading to the production of functional proteins from otherwise non-functional mRNA transcripts.

- Translation Inhibition : By binding to specific RNA sequences, these oligomers can inhibit translation, effectively silencing target genes.

Applications in Research and Medicine

This compound is utilized in various applications, including:

- Gene Silencing : Development of antisense oligonucleotides that can effectively silence genes associated with genetic disorders.

- Therapeutic Development : Design of oligonucleotides aimed at treating conditions such as spinal muscular atrophy (SMA) and Duchenne muscular dystrophy (DMD).

- Diagnostic Tools : Production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.

Stability and Efficacy Studies

Research has demonstrated that morpholino oligomers exhibit significant stability against enzymatic degradation compared to traditional RNA oligonucleotides. A study comparing various modifications showed that morpholino-based constructs had superior resistance to nucleases, which is essential for their therapeutic efficacy .

| Oligonucleotide Type | Modification | Half-Life Time (τ½) |

|---|---|---|

| Morpholino | None | >24 hours |

| 2′-OMe RNA | PS | >24 hours |

| Deoxy/PG | None | >21 days |

Case Studies

- Spinal Muscular Atrophy (SMA) : Clinical studies have shown that morpholino oligomers can effectively switch splicing patterns in SMA patient-derived fibroblasts. The splice-switching activity was comparable to established therapies like nusinersen but with distinct advantages in terms of cellular uptake and specificity .

- Duchenne Muscular Dystrophy (DMD) : In vitro studies indicated that morpholino oligomers could restore dystrophin expression in muscle cells derived from DMD patients, underscoring their potential as therapeutic agents in genetic disorders .

属性

分子式 |

C39H48N5O7P |

|---|---|

分子量 |

729.8 g/mol |

IUPAC 名称 |

3-[[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-(2,4-dioxopyrimidin-1-yl)morpholin-2-yl]methoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(49-24-10-22-40)50-27-35-25-42(26-37(51-35)43-23-21-36(45)41-38(43)46)39(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-21,23,28-29,35,37H,10,24-27H2,1-6H3,(H,41,45,46)/t35-,37+,52?/m0/s1 |

InChI 键 |

CNDNQFVLRHUMQK-KIUZSHJCSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=O)NC2=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。